molecular formula C22H24N4O4S B3018870 N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide CAS No. 1049942-02-0

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide

Cat. No.: B3018870
CAS No.: 1049942-02-0
M. Wt: 440.52
InChI Key: CHFAASILCMGWSK-UHFFFAOYSA-N
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Description

N-(5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethylphenyl group at the 5-position. The oxadiazole ring is further linked to a pyrrolidine-2-carboxamide moiety modified with a tosyl (p-toluenesulfonyl) group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-14-6-10-18(11-7-14)31(28,29)26-12-4-5-19(26)20(27)23-22-25-24-21(30-22)17-9-8-15(2)16(3)13-17/h6-11,13,19H,4-5,12H2,1-3H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFAASILCMGWSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The tosyl group is introduced through the reaction of the corresponding amine with tosyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the oxadiazole derivative with the tosylated pyrrolidine carboxamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tosyl group or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The tosyl group may enhance the compound’s binding affinity to certain proteins, while the pyrrolidine carboxamide moiety can contribute to the overall stability and solubility of the compound.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Aromatic Substitutents : The target compound’s 3,4-dimethylphenyl group is structurally analogous to compound 7h (), which also features a 3,4-dimethylphenyl propanamide chain. However, the target’s tosyl-pyrrolidine group introduces a bulkier sulfonamide moiety compared to the thiazolylmethyl-sulfanyl group in 7h , likely increasing molecular weight (435.5 vs. 389 g/mol) and altering solubility .
  • Thermal Stability : The melting points of analogs (134–199°C) suggest that increased aromatic substitution (e.g., 3,4-dimethylphenyl in 7h ) correlates with higher thermal stability compared to simpler aryl groups (e.g., 4-methylphenyl in 7d ) .

Spectral and Structural Analysis

  • 1,3,4-Oxadiazole Core : IR and NMR data for analogs () confirm characteristic oxadiazole peaks (e.g., C=N stretching at ~1600 cm⁻¹ in IR; aromatic proton signals at δ 6.8–7.5 ppm in ¹H-NMR). The target compound would exhibit similar signatures but with distinct shifts due to the tosyl group’s electron-withdrawing effects .
  • Sulfonamide vs. Sulfanyl Linkages : The tosyl group in the target compound may enhance metabolic stability compared to the sulfanyl-thiazole linkage in analogs, which is prone to oxidative degradation .

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